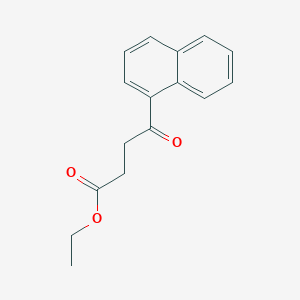

Ethyl 4-(1-naphthyl)-4-oxobutyrate

Vue d'ensemble

Description

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a chemical compound with the molecular formula C16H18O2 . It is used in early discovery research as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis of Isomeric Enaminones : Ethyl 4-(1-naphthyl)-4-oxobutyrate has been used in the synthesis of isomeric enaminones, exploring the tautomeric forms in molecules. The structures of these compounds were determined by X-ray diffraction and NMR spectroscopy, revealing strong intramolecular hydrogen bonds and non-planar molecular structures (Brbot-Šaranović et al., 2001).

Biosynthesis Studies

- Biosynthesis in Simulated Sherry : Ethyl 4-oxobutyrate-2-14 C, a related compound, was added to simulated sherry to study biosynthesis. The study confirmed pathways for the formation of various compounds, enhancing the understanding of sherry's chemical composition (Fagan et al., 1981).

Antitumor Activity

- Synthesis and Antitumor Activity : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized from this compound, has shown potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2018).

Medicinal Chemistry

- Inhibitors for Cholesterogenesis : Derivatives of this compound were found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This discovery is significant for developing treatments for high cholesterol levels (Prugh et al., 1990).

Chemical Reactions and Synthesis

Synthesis of Amino Acid Derivatives : this compound has been utilized in synthesizing various amino acid derivatives, contributing to the field of organic chemistry and material science. These derivatives have potential applications in pharmaceuticals and other industries (Kóczán et al., 2001).

Photophysical Studies : The compound's derivatives have been studied for their solvatochromic effects and dipole moments, providing insights into their photophysical behavior in different solvents. This research is crucial for understanding the optical properties of these materials (Al Sabahi et al., 2020).

Biotechnological Applications

- Asymmetric Bioreduction : Research on ethyl 4-chloro-3-oxobutyrate, a related compound, in asymmetric bioreduction processes by baker's yeast has led to improvements in reaction yield and product optical purity. This research has implications for industrial biotechnology and pharmaceutical manufacturing (Chen et al., 2002).

Mécanisme D'action

Target of Action

It’s structurally similar to other esters and anhydrides , which typically interact with various enzymes and receptors in the body. The exact targets would depend on the specific biological and chemical properties of this compound.

Mode of Action

As an ester, Ethyl 4-(1-naphthyl)-4-oxobutyrate likely undergoes hydrolysis in the presence of water and enzymes, breaking down into its constituent alcohol and carboxylic acid . This reaction can occur under both acidic and basic conditions . The resulting products can then interact with their respective targets, leading to various physiological effects.

Biochemical Pathways

Based on its structural similarity to other esters and anhydrides, it may be involved in various metabolic processes, including the breakdown and synthesis of fats and oils .

Pharmacokinetics

Like other esters, it’s likely to be well-absorbed in the gastrointestinal tract following oral administration, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which it is present .

Propriétés

IUPAC Name |

ethyl 4-naphthalen-1-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRHWEPJARAHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283418 | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73931-66-5 | |

| Record name | Ethyl γ-oxo-1-naphthalenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073931665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.